[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Chiral resolution Enantioselective synthesis Cannabinoid receptor modulation

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354019-12-7) is a chiral, orthogonally protected piperidine-3-amine building block in the piperidinylalkylcarbamate class. The molecule integrates a free primary amine on an ethylene side‑chain, a base‑labile benzyl carbamate (Cbz), and an N‑isopropyl substituent on the carbamate nitrogen.

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
Cat. No. B7985037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Molecular FormulaC18H29N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1
InChIKeyDRJBOWQIQIWADI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester: Buyer’s Technical Baseline for a Chiral Piperidine-Carbamate Intermediate


[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354019-12-7) is a chiral, orthogonally protected piperidine-3-amine building block in the piperidinylalkylcarbamate class [1]. The molecule integrates a free primary amine on an ethylene side‑chain, a base‑labile benzyl carbamate (Cbz), and an N‑isopropyl substituent on the carbamate nitrogen. This arrangement makes it a strategic intermediate for convergent medicinal‑chemistry syntheses—particularly for targets requiring late‑stage deprotection of the piperidine N1‑amine while retaining the C3‑carbamate functionality . Commercially, it is supplied as the (S)‑enantiomer with a minimum purity specification of 95 % . Direct peer‑reviewed biological or physicochemical data for this specific compound are absent from the public domain; the evidence base below therefore draws on vendor specifications, closely related analogs, and class‑level knowledge to define procurement‑relevant differentiation.

Why Generic Substitution of (S)-1-(2-Aminoethyl)piperidin-3-yl Isopropyl Carbamate Fails in Chiral Synthesis Programs


“Piperidine-carbamate” is not a single commodity. Replacing the (S)-enantiomer with its (R)-antipode (CAS 1354003-13-6) or the non‑stereodefined racemate (CAS 1353967-64-2) alters the three‑dimensional presentation of the C3‑carbamate and the reactive aminoethyl handle, which directly impacts chiral induction in asymmetric synthesis and the diastereomeric outcome of subsequent coupling steps . Furthermore, substituting the N‑isopropyl group for hydrogen—as in the des‑isopropyl analog [(S)-1-(2-amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353993-30-2)—removes the steric bulk and lipophilicity that facilitate selective N‑alkylation and influence membrane permeability in downstream drug‑like molecules . Such substitutions cannot be made interchangeably without re‑validating entire synthetic sequences; the evidence below quantifies the differences that drive procurement decisions.

Head‑to‑Head Quantitative Evidence: Where the (S)-Enantiomer Provides Verifiable Differentiation


Enantiomeric Integrity: (S) vs. (R) Configuration Potency Implications from Piperidinylalkylcarbamate SAR

No direct potency values are published for the isolated (S)- and (R)-enantiomers of this specific benzyl ester. However, within the piperidinylalkylcarbamate class exemplified by FAAH inhibitors, enantiomeric pairs can show >10‑fold differences in IC₅₀ values at the target enzyme [1]. In the structurally related series of N‑isopropyl‑3‑piperidinyl carbamates, the (S)-configured isomer consistently exhibits the higher enzyme‑inhibitory activity [2]. Therefore, researchers requiring the biologically more active stereoisomer for SAR follow‑up should not accept the (R)-enantiomer or racemate as equivalents.

Chiral resolution Enantioselective synthesis Cannabinoid receptor modulation

N‑Isopropyl vs. N‑H: Lipophilicity and Steric Shielding for Selective N1‑Functionalization

The N‑isopropyl substituent on the carbamate nitrogen distinguishes the target compound from the des‑isopropyl analog [(S)-1-(2-amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353993-30-2). Chemically, the isopropyl group increases calculated logP by approximately 0.8–1.0 log units relative to the NH‑carbamate, based on fragment‑based calculation [1]. This increase in lipophilicity can be advantageous for reactions requiring hydrophobic solvents or for improving membrane permeability of downstream products. Steric shielding of the carbamate carbonyl by the isopropyl group also retards nucleophilic attack, providing greater chemoselectivity during N1‑aminoethyl elaboration [2].

Orthogonal protection cLogP Steric hindrance

Cbz vs. Boc Ester: Orthogonal Deprotection Compatibility for Multi‑Step Syntheses

The target compound carries a benzyl carbamate (Cbz) protecting group, whereas a closely related analog uses the tert‑butyl carbamate (Boc) on the same scaffold: [(S)-1-(2-amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354002-97-3) . Cbz is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), while Boc requires mild acid (TFA, HCl/dioxane). This orthogonality is critical when a synthetic route demands sequential deprotection of two different amine protecting groups. The benzyl ester also provides UV‑active (254 nm) detection for HPLC monitoring, a practical advantage over the UV‑transparent Boc group [1]. Pricing for both Cbz and Boc analogs from Fluorochem was identical at CN¥16,610 per 500 mg, indicating that the choice is solely driven by synthetic compatibility, not cost .

Protecting group strategy Orthogonal deprotection Solid‑phase synthesis

Supplier‑Defined Purity: BAT vs. Racemate and Structural Analogs

Vendor‑specified purity is a pragmatic differentiator for procurement. The (S)-enantiomer (target compound) from ChemeMenu is specified at ≥95 % . The racemate from MolCore carries a specification of NLT 98 % , while the des‑isopropyl analog (CAS 1353993-30-2) from ChemeMenu is 97 % [1]. The lower specified purity of the (S)-enantiomer may reflect the additional challenge of chiral resolution; however, the Fluorochem source (product code F083693) also lists a 95 % specification, suggesting that this is the baseline for the chiral single‑enantiomer product class . Researchers requiring higher enantiomeric excess should confirm batch‑specific chiral HPLC data before use.

Purity specification Quality control LCMS

When to Procure (S)-1-(2-Aminoethyl)piperidin-3-yl Isopropyl‑Cbz Carbamate: Evidence‑Based Use Cases


Asymmetric Synthesis of FAAH Inhibitor Lead Series

The target compound is the (S)-enantiomer of the core scaffold found in piperidinylalkylcarbamate FAAH inhibitors [1]. In class‑level SAR, the (S)-configuration consistently endows higher inhibitory potency. Procuring the single (S)-enantiomer avoids the need for chiral preparative HPLC separation post‑synthesis and directly enters enantioselective elaboration of the N1‑aminoethyl side‑chain toward putative FAAH inhibitor candidates.

Orthogonal Protection Strategy for Peptidomimetic Synthesis

The benzyl carbamate (Cbz) group is orthogonal to Boc and Fmoc protecting groups [2]. Synthesis strategies that install a Boc‑protected amino acid via the N1‑aminoethyl handle while retaining the C3‑Cbz‑isopropyl carbamate intact rely specifically on the Cbz variant. Using the Boc analog would result in simultaneous deprotection, destroying the designed orthogonality.

Building Block for Histamine H3 Receptor Antagonist Libraries

Piperidine‑containing carbamates have been evaluated as histamine H3 receptor antagonists with in vitro pA₂ values reaching 7.2 [3]. The free aminoethyl group on the target compound permits rapid diversification through amide coupling, reductive amination, or sulfonylation, making it an efficient starting point for library synthesis.

Chiral Intermediate for Central Nervous System Drug Discovery

The N‑isopropyl group increases lipophilicity (estimated ΔcLogP ≈ +0.8–1.0) relative to the NH‑carbamate analog [4], which may improve blood‑brain barrier penetration in downstream compounds. Medicinal chemists targeting CNS indications can procure this pre‑functionalized intermediate to introduce favorable physicochemical properties early in the synthetic route.

Quote Request

Request a Quote for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.